molecular formula C19H13N3O4S B2953999 N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 847163-40-0

N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B2953999
CAS No.: 847163-40-0
M. Wt: 379.39
InChI Key: CGNHLJDRKQJDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H13N3O4S and its molecular weight is 379.39. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of N-(1,3-benzodioxol-5-yl)-2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide is C23H22N6O5S. Its molecular weight is approximately 494.5 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a benzofuro-pyrimidine unit, which are known for their biological activity.

Property Value
Molecular FormulaC23H22N6O5S
Molecular Weight494.5 g/mol
LogPNot specified
PSANot specified

N-(1,3-benzodioxol-5-yl)-2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide exhibits biological activity primarily through its interactions with various molecular targets involved in cancer progression. It has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which play a crucial role in tumor cell proliferation and survival.

Anticancer Activity

Research indicates that this compound could enhance the efficacy of existing chemotherapeutic agents by sensitizing tumor cells to treatment. The mechanism involves the inhibition of homologous recombination repair pathways in cancer cells, leading to increased susceptibility to DNA-damaging agents like radiation and certain chemotherapeutics .

Case Studies

  • Study on Cell Lines : In vitro studies have demonstrated that N-(1,3-benzodioxol-5-yl)-2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide significantly reduces cell viability in various cancer cell lines when used in conjunction with standard chemotherapy drugs. The combination therapy showed enhanced apoptosis rates compared to monotherapy .
  • Animal Models : In vivo studies using murine models of cancer have shown promising results where the compound administered alongside conventional treatments resulted in reduced tumor size and improved survival rates compared to control groups .

Safety and Toxicity

While the compound shows significant promise as an anticancer agent, safety profiles must be established through comprehensive toxicological studies. Current data suggest that it exhibits low toxicity in preliminary tests; however, further research is required to fully understand its pharmacokinetics and long-term effects on normal tissues.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-16(22-11-5-6-14-15(7-11)25-10-24-14)8-27-19-18-17(20-9-21-19)12-3-1-2-4-13(12)26-18/h1-7,9H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHLJDRKQJDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.